molecular formula C17H16N4O2 B4888088 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one

Cat. No.: B4888088
M. Wt: 308.33 g/mol
InChI Key: JOXIDBLMFVLYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidin-5-one core substituted at position 2 with a morpholine ring and at position 6 with a phenyl group. The morpholine moiety is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate target binding through hydrogen bonding .

Properties

IUPAC Name

2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXIDBLMFVLYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one typically involves multi-step processes. One common method includes the reaction of salicylaldehyde with substituted acrylonitriles, followed by cyclization and subsequent functional group modifications . Another approach involves the use of Suzuki–Miyaura cross-coupling reactions, which are efficient for forming carbon-carbon bonds and can be performed under microwave-assisted conditions to enhance reaction rates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow chemistry and automated synthesis could be employed to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrimidine ring facilitates nucleophilic substitution. The morpholine group at position 2 enhances electron density at adjacent positions, directing reactivity.

  • Replacement of the Morpholine Group :
    Under acidic conditions, the morpholine moiety can undergo substitution with primary or secondary amines. For example, treatment with aniline derivatives in the presence of Lewis acids (e.g., AlCl₃) yields 2-aminopyrido[4,3-d]pyrimidin-5-one derivatives .

  • Halogenation :
    Chlorination or bromination at position 7 of the pyrido[4,3-d]pyrimidine scaffold has been achieved using NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) in DMF at 80°C .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagents/ConditionsYield (%)ProductSource
Morpholine substitutionAniline, AlCl₃, 100°C, 6 h782-Anilino-6-phenylpyrido[4,3-d]pyrimidin-5-one
ChlorinationNCS, DMF, 80°C, 3 h657-Chloro-2-morpholino derivative

Oxidation and Reduction Reactions

The pyrido[4,3-d]pyrimidine system exhibits redox activity at specific positions:

  • Oxidation of the Pyridine Ring :
    MnO₂ in chloroform selectively oxidizes the pyridine ring’s benzylic alcohol intermediates to aldehydes, a step critical in synthesizing advanced derivatives .

  • Reduction of Nitro Groups :
    Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines, enabling further functionalization .

Table 2: Redox Reaction Examples

Substrate ModificationReagents/ConditionsYield (%)OutcomeSource
Aldehyde formationMnO₂, CHCl₃, RT, 12 h72Pyrimidine-5-carbaldehyde derivative
Nitro to amineH₂ (1 atm), Pd/C, MeOH, 24 h966-Phenyl-5-amino derivative

Cyclization and Annulation

The compound serves as a precursor for fused heterocycles:

  • Thermal Cyclization :
    Heating with tert-butylamine induces cyclization to form 7-arylpyrido[4,3-d]pyrimidines, driven by the aldehyde group’s reactivity .

  • Microwave-Assisted Cyclization :
    Microwave irradiation (300 W, 4–11 min) with aromatic carboxylic acids yields tricyclic furopyridopyrimidines, enhancing reaction efficiency .

Table 3: Cyclization Reactions

Cyclization TypeConditionsYield (%)ProductSource
Thermal with t-BuNH₂120°C, 6 h, solvent-free857-Arylpyrido[4,3-d]pyrimidine
Microwave-assistedHOAc, 300 W, 8 min89Pyrido[3',2':4,5]furo[3,2-d]pyrimidine

Functionalization of the Phenyl Group

The phenyl ring at position 6 undergoes electrophilic substitution:

  • Suzuki–Miyaura Coupling :
    Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups at position 6, broadening structural diversity .

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at the para-position of the phenyl ring, enabling further derivatization.

Table 4: Phenyl Group Modifications

Reaction TypeReagents/ConditionsYield (%)ProductSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h636-(4-Fluorophenyl) derivative
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2 h586-(4-Nitrophenyl) derivative

Ring-Opening and Rearrangement

Under extreme conditions, the pyrido[4,3-d]pyrimidine core undergoes cleavage:

  • Acidic Hydrolysis :
    Concentrated HCl at reflux opens the pyrimidine ring, yielding pyridine-2,4-diamine intermediates .

  • Base-Mediated Rearrangement :
    NaOH in ethanol induces ring contraction to imidazo[4,5-b]pyridines, though yields are moderate (40–50%) .

Biological Activity-Driven Modifications

Structure–activity relationship (SAR) studies highlight key modifications:

  • Morpholine Replacement :
    Substituting morpholine with piperazine improves solubility and kinase inhibition (IC₅₀ values < 100 nM) .

  • Trifluoromethyl Addition :
    Introducing CF₃ at position 5 enhances antiproliferative activity (IC₅₀ = 4.2 μM in T47D cells) .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Exhibits significant cytotoxic effects against various cancer cell lines. It inhibits dihydrofolate reductase (DHFR), critical for DNA synthesis, leading to reduced tumor growth.
  • Anti-inflammatory Effects : Shows promise in treating inflammatory diseases through modulation of inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.

Organic Synthesis

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Involving electrophilic or nucleophilic substitutions.

Material Science

The compound's structural properties make it a candidate for developing novel materials with specific electronic or optical characteristics. Its potential applications include:

  • Development of organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Research

It is utilized in biological assays to study its effects on cellular processes and molecular pathways. The mechanisms of action include:

  • Inhibition of Specific Enzymes : Targeting kinases involved in cell proliferation.
  • Modulation of Signaling Pathways : Affecting apoptosis and cell cycle regulation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The mechanism was attributed to the inhibition of DHFR activity.

Case Study 2: Anti-inflammatory Effects

Research published in European Journal of Pharmacology indicated that the compound reduced inflammation markers in animal models of arthritis, suggesting its potential therapeutic role in managing inflammatory diseases.

Case Study 3: Antimicrobial Properties

A preliminary investigation reported in Antimicrobial Agents and Chemotherapy showed that derivatives of this compound displayed activity against Gram-positive bacteria, warranting further exploration into its antimicrobial efficacy.

Mechanism of Action

The mechanism by which 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one exerts its effects involves its interaction with specific molecular targets. For instance, as an LRRK2 inhibitor, it binds to the kinase domain of the enzyme, thereby inhibiting its activity and potentially modulating pathways involved in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

The pyrido[4,3-d]pyrimidin-5-one scaffold is shared among several analogues, but substitutions at positions 2, 6, and 8 significantly alter bioactivity:

Compound Name Position 2 Substituent Position 6 Substituent Key Modifications
Target Compound Morpholin-4-yl Phenyl Optimized for lipophilicity/H-bonding
6-(3-Morpholinylpropyl)-2-piperidinyl Piperidinyl 3-Morpholinylpropyl Bulky substituents may reduce bioavailability
2-(Dimethylamino)-6-methyl Dimethylamino Methyl Smaller substituents; lower molecular weight (C10H12N4O)
8-Bromo-6-methyl - Methyl Bromine enhances reactivity but may limit solubility
2-Amino-7,8-dihydro Amino - Saturated core (7,8-dihydro) alters ring planarity

Key Observations :

  • The target compound’s morpholine at position 2 contrasts with dimethylamino () or piperidinyl () groups, which may alter electronic properties and target affinity.
  • The phenyl group at position 6 distinguishes it from methyl () or hydrogen substituents, likely enhancing hydrophobic interactions in target binding.

Pharmacological Implications

Substituent Effects on Bioactivity
  • Morpholine vs. Alkylamino Groups: demonstrates that a 2-(morpholin-4-yl)ethyl substituent in a quinoline derivative showed 14-fold lower affinity than a pentyl analogue, suggesting direct attachment (as in the target compound) may be more effective than ethyl-linked morpholine .
  • Phenyl vs.
  • Halogenation : Bromine at position 8 () introduces electronegativity, which could enhance reactivity in substitution reactions but reduce metabolic stability .
Therapeutic Potential
  • Antiviral/Anticancer Applications: Compounds with pyrido[4,3-d]pyrimidinone cores are explored for treating proliferative diseases () or as TLR7-9 antagonists (). The target compound’s structure aligns with these therapeutic niches.

Physicochemical Properties

Property Target Compound 2-(Dimethylamino)-6-methyl () 6-(3-Morpholinylpropyl)-2-piperidinyl ()
Molecular Formula Likely C17H16N4O2* C10H12N4O C19H26N6O
Molecular Weight ~308 g/mol 204 g/mol 366 g/mol
LogP (Predicted) ~2.5 (moderately lipophilic) ~1.2 ~3.0
Solubility Moderate (morpholine enhances) High (smaller size) Low (bulky substituents)

*Estimated based on structural similarity.

Key Notes:

  • The morpholinylpropyl substituent in results in higher molecular weight and logP, which may reduce oral bioavailability .

Biological Activity

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a morpholine ring and a pyrido[4,3-d]pyrimidine core, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is C16_{16}H16_{16}N4_{4}O. The structure includes:

  • A morpholine ring which enhances solubility and biological activity.
  • A phenyl group that contributes to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one exhibit significant anticancer activity. For instance:

  • Inhibition of CDK 4/6 : Compounds in this class have shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines possess antimicrobial properties. The mechanism often involves:

  • Disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential:

  • It may inhibit pathways involved in the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is largely attributed to its ability to bind to specific enzymes and receptors:

  • Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in signaling pathways that regulate cell growth and inflammation.

Case Studies

  • Study on Anticancer Activity : A study conducted on a series of pyrido[4,3-d]pyrimidine derivatives showed that modifications at the 2-position significantly enhanced their potency against various cancer cell lines. The presence of the morpholine moiety was crucial for maintaining activity .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that the presence of the phenyl group improved activity against resistant strains .

Comparative Analysis

To better understand the unique properties of 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-(Morpholin-4-yl)-6-methylpyrido[4,3-d]pyrimidin-5-oneMethyl group instead of phenylModerate anticancer activity
2-(Piperidin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-onePiperidine ringLower kinase inhibition
2-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidin-5-oneTrifluoromethyl substitutionEnhanced antimicrobial activity

Q & A

Q. What are the established synthetic routes for 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of 5-acetyl-4-aminopyrimidine derivatives under reflux with sodium methoxide in butanol, where the acetyl methyl group and amide carbonyl participate in ring closure. Optimization involves adjusting solvent polarity, temperature, and catalyst loading (e.g., piperidine for base-catalyzed reactions). Purification typically employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Key methods include:

  • X-ray crystallography (using SHELXL for refinement to resolve bond lengths/angles and confirm morpholine substitution ).
  • NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY to verify phenyl and pyrido-pyrimidinone connectivity).
  • HPLC-MS (with C18 columns and acetonitrile/water mobile phases for purity assessment >95%) .

Q. What are the primary biological targets or therapeutic applications reported for this compound?

Pyrido[4,3-d]pyrimidin-5-one derivatives are investigated as kinase inhibitors (e.g., targeting thymidine kinase in anti-tubercular research) or modulators of viral/cellular proliferation. Biological screening often involves enzymatic assays (e.g., IC₅₀ determination) and cell-based models (e.g., MTT assays for cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from off-target effects or assay-specific conditions (e.g., pH, cofactors). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) and structural analysis (docking studies to confirm binding poses). Cross-validate with knockout/mutant cell lines to isolate target-specific effects .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the phenyl or morpholine moiety via Biginelli-like reactions .
  • Prodrug design : Mask morpholine with labile esters or phosphates, cleaved in vivo.
  • Formulation : Use nanocarriers (liposomes, micelles) for enhanced dissolution in pharmacokinetic studies .

Q. How can computational modeling guide the design of analogs with enhanced selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to kinase ATP pockets.
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Low-resolution data or twinning can obscure morpholine/pyrido-pyrimidinone orientation. Solutions include:

  • High-flux synchrotron sources for data collection.
  • SHELXD for experimental phasing with heavy-atom derivatives (e.g., selenomethionine).
  • Twin refinement in SHELXL with HKLF5 format for overlapping reflections .

Q. What mechanistic studies are recommended to elucidate its mode of action in kinase inhibition?

  • Isotopic labeling : Use ³²P-ATP in kinase assays to track phosphorylation inhibition.
  • Kinetic analysis : Determine KmK_m/VmaxV_{max} shifts via Lineweaver-Burk plots.
  • Fluorescence quenching : Monitor conformational changes in kinases using tryptophan emission spectra .

Q. How is toxicity profiling conducted in preclinical studies?

  • In vitro : Ames test for mutagenicity; hERG assay for cardiotoxicity.
  • In vivo : Acute toxicity in rodents (LD₅₀) and 28-day subchronic studies with histopathology.
  • Off-target screening : Pan-ligand binding assays (e.g., CEREP panel) .

Q. What approaches are used to establish structure-activity relationships (SAR) for this scaffold?

  • Systematic substitution : Vary phenyl (electron-withdrawing/-donating groups) and morpholine (ring size, N-alkylation) moieties.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
  • Crystallographic SAR : Overlay analog structures to identify conserved binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.